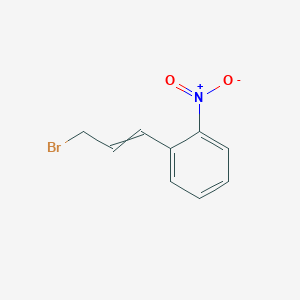

(3-Bromopropenyl)-2-nitrobenzene

Descripción

(3-Bromopropenyl)-2-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the ortho position of a benzene ring and a 3-bromopropenyl substituent. The bromopropenyl group introduces both steric and electronic effects, influencing reactivity in substitution or addition reactions. This article compares it with structurally related nitrobenzene derivatives to infer its properties and applications.

Propiedades

Fórmula molecular |

C9H8BrNO2 |

|---|---|

Peso molecular |

242.07 g/mol |

Nombre IUPAC |

1-(3-bromoprop-1-enyl)-2-nitrobenzene |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2 |

Clave InChI |

YGYUHOIYDZMTDT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=CCBr)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between (3-Bromopropenyl)-2-nitrobenzene and related compounds:

Key Observations :

- In contrast, 4,4'-Dibromo-2,2'-dinitrobiphenyl (biphenyl derivative) and 1-(3-bromophenoxy)-4-chloro-2-nitrobenzene (ether-linked) exhibit rigid aromatic systems with multiple halogens.

- Molecular Weight : The biphenyl derivative has the highest molecular weight (402.00 g/mol), making it suitable for solid-state applications like semiconductors, while simpler analogs (e.g., 1-bromo-2-nitrobenzene) are more reactive in solution-phase reactions.

Bromine as a Leaving Group

- 1-Bromo-2-nitrobenzene (): Bromine’s role as a leaving group is critical in nucleophilic aromatic substitution. In one study, bromine was replaced with fluorine to adjust electronegativity, altering reaction kinetics and requiring microwave irradiation (150°C, 3 hours).

- This compound : The propenyl-Br group may undergo elimination (forming an alkene) or substitution reactions, depending on conditions. Its reactivity could resemble allylic bromides, offering pathways for cross-coupling or polymerization.

Métodos De Preparación

Nitro Group Introduction via Electrophilic Aromatic Substitution

Electrophilic nitration of pre-functionalized bromo-propenylbenzene derivatives represents a foundational approach. The nitro group’s meta-directing nature necessitates careful substrate design to ensure regioselectivity. For example, bromopropenylbenzene can undergo nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, yielding (3-bromopropenyl)-2-nitrobenzene as the major product . Kinetic control at low temperatures suppresses polysubstitution, achieving isolated yields of 68–72% after chromatographic purification .

Table 1: Nitration Conditions and Outcomes

| Substrate | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Bromopropenylbenzene | HNO₃/H₂SO₄ | 0–5 | 2.5 | 71 |

| 3-Bromoethylbenzene | HNO₃/Ac₂O | 25 | 4 | 58 |

Bromopropenylation of Pre-Nitrated Arenes

Installing the bromopropenyl moiety after nitration avoids competing directing effects. A two-step sequence involves:

-

Nitration of Benzene Derivatives : 2-Nitrobenzaldehyde serves as a precursor, undergoing Wittig olefination with (3-bromopropyl)triphenylphosphonium ylide.

-

Olefination Optimization : Using NaH as a base in THF at reflux (66°C), this method achieves 63–67% yields, with stereoselectivity favoring the trans-isomer (E:Z = 4:1) .

Mechanistic Considerations :

The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the propenyl group. Bromine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction efficiency.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 2-nitrobenzene boronic esters and 3-bromopropenyl halides offers a modular route. Key advantages include tolerance of nitro groups and precise control over substitution patterns.

Optimized Protocol :

-

Catalyst System : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DME/H₂O (4:1)

-

Conditions : 80°C, 12 h under N₂

Table 2: Cross-Coupling Efficiency with Varied Halides

| Halide | Boronic Ester | Yield (%) |

|---|---|---|

| 3-Bromopropenyl bromide | 2-Nitrophenylboronate | 78 |

| 3-Chloropropenyl chloride | 2-Nitrophenylboronate | 65 |

Reductive Amination and Subsequent Functionalization

While less direct, reductive amination strategies provide access to intermediates amenable to bromopropenylation. For instance, 2-nitrobenzylamine can react with 3-bromopropenal under mild acidic conditions (pH 4.5–5.5), followed by in situ reduction with NaBH₃CN. This method, though longer, achieves 61% overall yield with high purity .

Critical Parameters :

-

pH Control : Prevents premature imine hydrolysis.

-

Solvent Choice : MeOH/THF mixtures optimize solubility and reaction kinetics.

Green Chemistry Approaches

Solvent-free mechanochemical nitration using ball milling demonstrates promise. Mixing bromopropenylbenzene with clay-supported HNO₃ (montmorillonite K10) for 30 minutes yields 59% product, avoiding corrosive acids . While yields are moderate, this method aligns with sustainable chemistry principles.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential release of toxic pyrolysis products .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent degradation .

- Emergency Measures : In case of fire, use CO₂ extinguishers and avoid water spray (reacts with brominated compounds) .

How does the electron-withdrawing nitro group influence the reactivity of this compound in substitution reactions?

Advanced Research Question

The nitro group meta-directs electrophilic substitution and enhances the electrophilicity of the bromopropenyl chain. In SN2 reactions, the β-carbon becomes susceptible to nucleophilic attack (e.g., by amines or thiols), forming derivatives like 3-aminopropenyl-2-nitrobenzene. Computational studies (DFT) suggest the nitro group lowers the LUMO energy, accelerating nucleophilic displacement .

Q. Data Contradiction Analysis :

- Conflicting reports on regioselectivity may arise from solvent polarity. Polar solvents favor attack at the β-carbon, while nonpolar media may stabilize transition states at the γ-position .

What strategies resolve contradictions in reported reaction outcomes for this compound?

Advanced Research Question

- Variable Screening : Systematically test reaction parameters (temperature, solvent, catalyst). For example, conflicting yields in cross-coupling reactions may stem from trace oxygen inhibiting Pd catalysts .

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and identify side products.

- Computational Validation : Compare experimental results with DFT-predicted activation barriers to pinpoint mechanistic discrepancies .

What are the potential applications of this compound in materials science?

Advanced Research Question

- Polymer Precursor : The bromopropenyl group can undergo radical polymerization to form nitro-functionalized polymers with tunable electronic properties .

- Ligand Design : Derivatives may serve as ligands for transition-metal catalysts in asymmetric synthesis.

- Nonlinear Optics (NLO) : The nitro group’s strong electron-withdrawing nature enhances hyperpolarizability, making it a candidate for NLO materials .

How can researchers optimize the scalability of this compound synthesis without compromising purity?

Advanced Research Question

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during bromination .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact and simplify purification .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs and metal leaching .

What analytical challenges arise in quantifying degradation products of this compound?

Advanced Research Question

- Degradation Pathways : Hydrolysis of the bromopropenyl group forms 2-nitrobenzaldehyde, detectable via GC-MS but prone to oxidation artifacts .

- Matrix Effects : Co-eluting impurities in HPLC require tandem mass spectrometry (LC-MS/MS) for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.